2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
Description
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide (hereafter referred to as the "target compound") is a structurally complex acetamide derivative featuring:
- A pyridazinyl core with a 6-oxo group.
- A 2-furyl substituent at position 3 of the pyridazine ring.
- A tetrahydro-2H-pyran moiety substituted with a 4-methoxyphenyl group.
- An acetamide side chain linked to the pyran-methyl group.
This compound is synthesized via multi-step organic reactions, including condensation and nucleophilic substitutions, with careful optimization of temperature, solvent, and catalyst conditions to achieve yields >65% . Analytical characterization employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm purity (>98%) and structural integrity .
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C23H25N3O5/c1-29-18-6-4-17(5-7-18)23(10-13-30-14-11-23)16-24-21(27)15-26-22(28)9-8-19(25-26)20-3-2-12-31-20/h2-9,12H,10-11,13-16H2,1H3,(H,24,27) |
InChI Key |
QWUSGQIPUWSMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.
Attachment of the tetrahydropyran moiety: This step involves the reaction of the intermediate with a tetrahydropyran derivative, often under acidic or basic conditions to facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Variations
Mechanistic and Pharmacokinetic Differences
- Target vs.
- Pyran vs. Benzyl Groups : The tetrahydropyran moiety in the target compound confers better blood-brain barrier permeability compared to benzyl-substituted analogs (e.g., ) .
- Methoxy Substitution: The 4-methoxyphenyl group enhances antioxidant activity compared to non-substituted phenyl derivatives, as seen in anti-inflammatory assays .
Biological Activity
The compound 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a synthetic organic molecule with a complex structure that integrates various functional groups, including a pyridazine ring, an acetamide moiety, and a furan derivative. This unique arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 362.4 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that derivatives with similar structures often target specific cancer cell lines effectively. For instance, pyridazine derivatives have been reported to inhibit tumor growth by interfering with cellular signaling pathways associated with proliferation and survival.
| Compound | Activity | Target |
|---|---|---|
| 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide | Anticancer | Various cancer cell lines |
| 5-Fluoroindole Derivatives | Anticancer | Multiple pathways |
| Pyridazine-based Anticancer Agents | Cytotoxicity | Cancer cells |
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could interact with specific receptors, altering cellular responses that lead to apoptosis in cancer cells.
Pharmacological Studies
Research has indicated that compounds similar to 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide demonstrate:
- Selective Targeting : Enhanced selectivity for certain biological targets compared to traditional chemotherapeutics.
- Safety Profiles : Preliminary data suggest favorable safety profiles in preclinical models, indicating potential for further development.
Case Studies
- Study on Pyridazine Derivatives : A study highlighted the effectiveness of pyridazine derivatives in reducing tumor size in xenograft models, suggesting that modifications to the core structure can enhance therapeutic efficacy.
- Safety and Efficacy Trials : In trials involving related compounds, significant reductions in tumor markers were observed without major side effects, supporting the hypothesis that similar structures may yield comparable results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
